molecular formula C13H9N3O4S2 B2887082 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid CAS No. 299921-67-8

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid

Cat. No.: B2887082
CAS No.: 299921-67-8
M. Wt: 335.35
InChI Key: RAXRAURQKQCJIS-UHFFFAOYSA-N
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Description

The sulfonamide linkage (-SO₂-NH-) is critical for its chemical reactivity and biological interactions, as seen in related compounds .

Properties

IUPAC Name

3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S2/c17-13(18)8-3-1-4-9(7-8)16-22(19,20)11-6-2-5-10-12(11)15-21-14-10/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXRAURQKQCJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzenesulfonamide with 4-chlorobenzoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively. The reaction mixture is heated to a specific temperature, often around 100-120°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzothiadiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its unique structural features.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Acid Moieties

  • (2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid (CAS 327169-27-7): This compound replaces the benzoic acid group with an acetic acid moiety. The molecular formula is C₁₄H₁₁N₃O₄S₂ (MW: 349.38), and it is classified as an irritant. However, the absence of the aromatic benzoate ring may diminish π-π interactions in biological systems .
Table 1: Physicochemical Comparison of Acid Moieties
Compound Acid Group Molecular Formula Molecular Weight pKa (Predicted)
Target compound Benzoic acid Not specified Not available Not available
(2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid Acetic acid C₁₄H₁₁N₃O₄S₂ 349.38 Not available
4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid Hydroxybenzoic acid C₁₃H₉ClN₂O₇S 372.74 2.77

Derivatives with Additional Substituents

  • 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid (CAS 328028-09-7): This compound introduces a hydroxyl group at the 2-position of the benzoic acid and a chloro-nitro-substituted aryl sulfonamide. The electron-withdrawing nitro and chloro groups increase acidity (pKa = 2.77) compared to unsubstituted analogues. The hydroxyl group enables additional hydrogen bonding, which may enhance binding affinity in protein-ligand interactions .
  • Benzothiazolyl Azo Benzoic Acid Derivatives: Synthesized via diazonium coupling (e.g., 2-hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl)azo benzoic acids), these compounds exhibit strong UV-Vis absorption due to the azo (-N=N-) chromophore. Their pKa values (carboxylic: ~3.5–4.5; phenolic: ~8.5–10.5) differ significantly from the target compound, highlighting the electronic effects of substituents .
Table 2: Substituent Effects on Key Properties
Compound Key Substituents UV λmax (nm) pKa (Carboxylic)
Target compound Benzothiadiazole-sulfonamide Not available Not available
4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid Cl, NO₂, OH Not available 2.77
2-Hydroxy-4-methyl-3-(4,6-dimethylbenzothiazolyl)azo benzoic acid Azo, CH₃, OH 420–450 3.85

Compounds with Heterocyclic Variations

  • (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid: This structurally complex analogue incorporates a thiophene-carboxamide and guanidine group. The thiophene ring introduces conformational flexibility absent in the rigid benzoic acid scaffold .

Biological Activity

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzothiadiazole moiety with a sulfonamide group and a carboxylic acid, which may contribute to its interaction with various biological targets.

  • Molecular Formula : C13H9N3O4S2
  • Molecular Weight : 335.35 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular pathways associated with proliferation and apoptosis. The presence of the sulfonamide group allows for interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential for this compound as an antimicrobial agent.

Data Table: Biological Activities and Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBenzothiadiazole moiety with sulfonamide and carboxylic acidAnticancer, Antimicrobial
4-Aminobenzoic AcidSimple amino group linked to benzoic acidAntimicrobial, Precursor for folate synthesis
Quinoxaline DerivativesQuinoxaline core without additional functional groupsAntibacterial and anticancer properties
Benzothiadiazole CompoundsBenzothiadiazole core with various substitutionsAntimicrobial and anticancer activities

Case Studies

Several studies have explored the biological activity of benzothiadiazole derivatives. For example:

  • Study on Anticancer Activity : A study demonstrated that derivatives of benzothiadiazole could induce apoptosis in various cancer cell lines by activating caspase pathways. The specific mechanism involved the inhibition of key survival pathways in cancer cells.
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a benzothiadiazole core exhibited significant inhibition zones in agar diffusion tests.

Synthesis and Modification

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to enhance yield and purity.

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